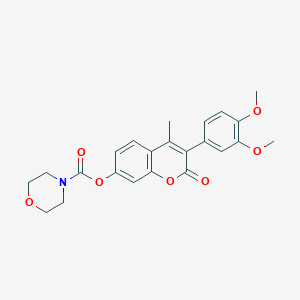

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic coumarin derivative characterized by a chromen (coumarin) core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a morpholine-4-carboxylate moiety at position 5. The 3,4-dimethoxy substitution on the phenyl ring is associated with enhanced biological activity, as seen in antioxidant and enzyme-inhibitory compounds . The morpholine group likely improves solubility compared to non-polar substituents, balancing lipophilicity and bioavailability.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-14-17-6-5-16(30-23(26)24-8-10-29-11-9-24)13-19(17)31-22(25)21(14)15-4-7-18(27-2)20(12-15)28-3/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKXZDUHNXGHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. Its molecular formula is C23H23NO7, with a molecular weight of approximately 425.43 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound features a chromenone backbone, which is known for its diverse biological activities. The presence of methoxy groups and a morpholine ring enhances its solubility and bioactivity. The synthesis typically involves multi-step organic reactions, including condensation and sulfonation processes, which can be optimized for yield and purity in industrial applications .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, similar to other known tubulin inhibitors .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.012 | Apoptosis induction |

| A549 | 0.015 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, potentially making it useful in treating conditions like arthritis .

Case Studies

- Study on Anticancer Activity : In a comparative study involving multiple coumarin derivatives, this compound was found to have superior activity against A549 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

- Antimicrobial Evaluation : A series of experiments demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis with an IC50 value comparable to leading antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : Similar to other chromenone derivatives, it likely binds to tubulin at the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest.

- Cytokine Modulation : It may modulate signaling pathways related to inflammation by inhibiting NF-kB activation and reducing the expression of inflammatory mediators.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in substituents at positions 2, 3, and 4 of the chromen core:

Key Observations :

- Position 3 : The 3,4-dimethoxyphenyl group in the target compound and 844459-76-3 may improve antioxidant activity due to methoxy groups’ radical-scavenging properties .

- Position 4 : The methyl group in the target compound offers steric bulk without significantly increasing polarity, contrasting with oxo groups in analogs.

Physicochemical Properties

- Lipophilicity (XLogP3) : The target compound’s estimated XLogP3 (~3.0) is lower than trifluoromethyl-containing analogs (4.1–4.5) but higher than the 2-methoxyphenyl derivative (2.5) . This suggests moderate membrane permeability and solubility.

- Hydrogen Bonding : The morpholine-4-carboxylate group in all compounds enhances hydrogen-bond acceptor capacity (e.g., 6–8 acceptors), improving solubility in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.